Sinoside

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

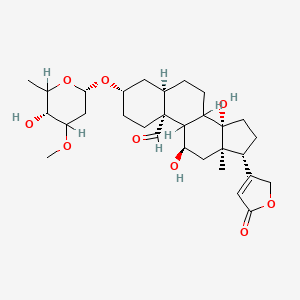

Structure

3D Structure

属性

IUPAC Name |

(3S,5R,10R,11R,13R,14S,17R)-11,14-dihydroxy-3-[(2S,5R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O9/c1-16-27(34)23(36-3)12-25(38-16)39-19-6-8-29(15-31)18(11-19)4-5-21-26(29)22(32)13-28(2)20(7-9-30(21,28)35)17-10-24(33)37-14-17/h10,15-16,18-23,25-27,32,34-35H,4-9,11-14H2,1-3H3/t16?,18-,19+,20-,21?,22-,23?,25-,26?,27-,28-,29-,30+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCBRFHLMVHXWFV-RJNXOFJDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3C(CC5(C4(CCC5C6=CC(=O)OC6)O)C)O)C=O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1[C@H](C(C[C@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CCC4C3[C@@H](C[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)O)C=O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70964943 | |

| Record name | 3-[(2,6-Dideoxy-3-O-methylhexopyranosyl)oxy]-11,14-dihydroxy-19-oxocard-20(22)-enolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

507-87-9 | |

| Record name | Sinoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(2,6-Dideoxy-3-O-methylhexopyranosyl)oxy]-11,14-dihydroxy-19-oxocard-20(22)-enolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Mechanism of Action of Sennoside A: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Sennoside A is a potent natural laxative derived from plants of the Senna genus. As a dianthrone glycoside, it functions as a prodrug, remaining inactive until it reaches the large intestine. There, it is metabolized by the gut microbiota into its active form, rhein anthrone. The purgative action of Sennoside A is primarily mediated by two synergistic mechanisms: the stimulation of colonic motility and the alteration of intestinal fluid and electrolyte transport, leading to increased water content in the stool. This guide provides an in-depth examination of the metabolic activation, signaling pathways, and cellular effects that constitute the mechanism of action of Sennoside A.

Pharmacokinetics and Metabolic Activation

Sennoside A is not absorbed or hydrolyzed in the upper gastrointestinal tract, including the stomach and small intestine.[1][2] Its large molecular size and glycosidic linkages prevent its absorption by intestinal epithelial cells.[1] The journey as an inactive compound ends upon reaching the colon, where a complex interplay with the resident gut microbiota initiates its transformation into the pharmacologically active metabolite, rhein anthrone.[1][3]

Microbial Metabolism in the Colon

The conversion of Sennoside A to rhein anthrone is a multi-step process carried out by bacterial enzymes.[1][4] Two primary metabolic pathways have been proposed.[4][5]

-

Pathway I (Stepwise Hydrolysis): In this pathway, bacterial β-glucosidases first hydrolyze the O-linked sugars in a stepwise fashion. Sennoside A is converted to sennidin A-8-monoglucoside, and then to sennidin A.[6] The resulting sennidin A is subsequently reduced by bacterial reductases, involving the cleavage of the C10-10' bond, to form rhein anthrone.[1][5][6]

-

Pathway II (Reductive Cleavage): Alternatively, Sennoside A can first be reductively cleaved by bacterial enzymes, such as nitroreductases, to form 8-glucosyl-rhein anthrone.[4][7] This intermediate is then hydrolyzed by β-glucosidases to release the active rhein anthrone.[2][4]

The active metabolite, rhein anthrone, is sparingly absorbed from the colon.[8][9] The absorbed portion can be oxidized to rhein and enter enterohepatic circulation before being excreted in urine and feces, often as glucuronide or sulfate conjugates.[2][5] However, over 90% of sennosides are excreted in the feces.[10]

Core Mechanism of Purgative Action

The active metabolite, rhein anthrone, exerts its laxative effects through a dual mechanism involving direct stimulation of colonic motility and modulation of fluid and electrolyte transport across the colonic mucosa.[3][11]

Stimulation of Colonic Motility

Rhein anthrone acts as a direct irritant on the colonic wall, stimulating the smooth muscle cells and increasing peristaltic contractions.[3][11][12][13] This enhanced motility accelerates the transit of fecal matter through the colon.[3] A study in mice receiving 30 mg/kg of Sennoside A showed augmented spontaneous contractions in the distal colon.[14] This acceleration reduces the time available for water reabsorption, contributing to a softer stool consistency.[3]

Alteration of Water and Electrolyte Transport

A key aspect of Sennoside A's mechanism is its profound effect on the balance of fluid and electrolytes in the colonic lumen. Rhein anthrone inhibits the absorption of water and sodium while promoting the secretion of chloride and potassium ions.[3] This results in a net influx of water into the intestine, increasing the volume and hydration of the stool.[3][13]

This effect is mediated by a specific signaling cascade:

-

Macrophage Activation: Rhein anthrone stimulates macrophages within the colonic lamina propria.[10]

-

Prostaglandin E2 (PGE2) Production: The activated macrophages increase their expression of cyclooxygenase-2 (COX-2), leading to a significant increase in the synthesis and secretion of Prostaglandin E2 (PGE2).[10][15]

-

Aquaporin-3 (AQP3) Downregulation: PGE2 acts as a paracrine factor on the mucosal epithelial cells, causing a downregulation of Aquaporin-3 (AQP3) water channels.[5][10]

-

Inhibition of Water Reabsorption: AQP3 is a key channel responsible for transporting water from the colonic lumen back into the bloodstream.[5] Its downregulation effectively inhibits water reabsorption, trapping fluid in the colon and leading to the laxative effect.[5][10]

This mechanism typically produces a bowel movement within 6 to 12 hours after oral administration.[3][11]

Quantitative Data Summary

The following table summarizes key quantitative data from preclinical and clinical studies on Sennoside A and its metabolites.

| Parameter | Value / Observation | Species / Model | Reference |

| Efficacy | |||

| Oral Dose (Laxative Effect) | 30 mg/kg | Mouse | [5][14] |

| Oral Dose (Anti-constipation) | 50 mg/kg | Mouse | [5] |

| Time to Onset (Oral) | 6 - 12 hours | Human | [3][11] |

| Time to Onset (Rectal) | ~30 minutes | Human | [11] |

| Pharmacokinetics | |||

| Absorption from Gut | <10% (as rhein anthrone) | Human | [10] |

| Fecal Excretion | >90% (as polymers) | Human | [10] |

| Urinary/Bile Excretion | 3-6% (as metabolites) | Human | [10] |

| Half-life (IV Sennoside B) | 8.57 ± 0.65 hours | Rat | [10] |

| Cellular Effects | |||

| PGE2 Increase (Sennoside A) | 123.1 - 151.4 pg/mL (at 50-100 µM) | Rat Gastric Mucosa | [16] |

| PGE2 Increase (Sennoside B) | 105.4 - 173.6 pg/mL (at 50-100 µM) | Rat Gastric Mucosa | [16] |

| Apoptosis Induction (Short-term) | Mediated via p53-p21/WAF pathway | N/A | [5] |

Key Experimental Methodologies

The elucidation of Sennoside A's mechanism of action relies on a variety of in vitro and in vivo experimental protocols.

In Vivo Assessment of Laxative Effect in a Mouse Model

This protocol is designed to quantify the purgative effects of Sennoside A in a constipated mouse model.

-

Animal Model: Male Kunming (KM) mice are often used. Constipation is induced by administering loperamide (e.g., 5 mg/kg) to inhibit intestinal peristalsis.

-

Dosing: Mice are divided into groups (control, model, Sennoside A-treated). Sennoside A is administered orally at a specified dose (e.g., 2.6 mg/kg) for a set duration (e.g., 1, 3, 7, 14, 21 days).[17]

-

Fecal Parameter Measurement:

-

Mice are placed in individual metabolic cages with free access to food and water.

-

Feces are collected over a defined period (e.g., 6 hours).

-

The total weight of the feces (fecal index) and the fecal water content (calculated as [(wet weight - dry weight) / wet weight] x 100%) are measured.[17]

-

-

Tissue Collection and Analysis:

-

At the end of the experiment, mice are euthanized.

-

Colon and small intestine segments are collected.

-

Tissues are fixed in 10% formalin for histopathological evaluation (e.g., Hematoxylin-Eosin staining) to assess for mucosal damage.[17]

-

Additional colonic tissue can be snap-frozen for molecular analysis (e.g., qPCR or Western blotting) to quantify the expression of target genes and proteins like AQP1 and AQP3.[17]

-

In Vitro Metabolism by Intestinal Flora

-

Preparation of Bacterial Culture: Feces from rats or humans are collected and homogenized under anaerobic conditions to create a fecal suspension, which serves as the source of intestinal flora.[6]

-

Incubation: Sennoside A is added to the fecal suspension and incubated anaerobically at 37°C.

-

Sample Analysis: At various time points, aliquots are removed. The reaction is stopped (e.g., by adding methanol). The samples are then centrifuged, and the supernatant is analyzed.

-

Quantification: High-Performance Liquid Chromatography (HPLC) is used to separate and quantify Sennoside A and its metabolites (sennidin A, rhein anthrone, etc.), elucidating the metabolic pathway and rate of conversion.[6][18]

Measurement of Prostaglandin E2 (PGE2)

-

Cell Culture: A relevant cell line, such as rat gastric mucosal cells or macrophages, is cultured.

-

Treatment: Cells are treated with varying concentrations of Sennoside A or rhein anthrone for a specified time.

-

PGE2 Quantification: The concentration of PGE2 in the cell culture supernatant is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[16]

Other Relevant Signaling Pathways

While the laxative effect is primary, research has indicated that Sennoside A and its metabolites can influence other cellular pathways:

-

ERK1/2 Pathway: Sennoside A has been shown to induce the secretion of Glucagon-like peptide-1 (GLP-1) in intestinal L-cells through the activation of the ERK1/2 signaling pathway, suggesting a potential role in metabolic regulation.[19]

-

Wnt/β-catenin Pathway: In the context of cancer research, Sennoside A has been found to inhibit the proliferation and metastasis of human chondrosarcoma cells, potentially by downregulating key proteins in the Wnt/β-catenin pathway, such as Wnt3a and β-catenin.[20]

Conclusion

The mechanism of action of Sennoside A is a well-defined, microbiota-dependent process. It acts as a prodrug that is selectively activated in the colon to rhein anthrone. This active metabolite then induces a potent laxative effect by enhancing colonic motility and, critically, by modulating a signaling cascade involving macrophages, PGE2, and aquaporins to increase luminal water content. A thorough understanding of this mechanism, from its metabolic activation to its effects on cellular signaling, is essential for the continued development and clinical application of this important therapeutic agent.

References

- 1. Frontiers | Pharmacology, Toxicology, and Metabolism of Sennoside A, A Medicinal Plant-Derived Natural Compound [frontiersin.org]

- 2. Sennoside A: Physicochemical property, Benefits, and Metabolism_Chemicalbook [chemicalbook.com]

- 3. What is the mechanism of Sennosides? [synapse.patsnap.com]

- 4. karger.com [karger.com]

- 5. Pharmacology, Toxicology, and Metabolism of Sennoside A, A Medicinal Plant-Derived Natural Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolism of Sennosides by Intestinal Flora [jstage.jst.go.jp]

- 7. In situ identifying sennoside A-reducing bacteria guilds in human gut microbiota via enzymatic activity visualization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolism and pharmacokinetics of anthranoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. karger.com [karger.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Senna glycoside - Wikipedia [en.wikipedia.org]

- 12. Senna: Laxative & Colonoscopy Uses, Warnings, Side Effects, Dosage [medicinenet.com]

- 13. What is Sennosides used for? [synapse.patsnap.com]

- 14. Regionally differential effects of sennoside A on spontaneous contractions of colon in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. go.drugbank.com [go.drugbank.com]

- 16. Gastroprotective Activities of Sennoside A and Sennoside B via the Up-Regulation of Prostaglandin E2 and the Inhibition of H+/K+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Time-dependent laxative effect of sennoside A, the core functional component of rhubarb, is attributed to gut microbiota and aquaporins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Simple and rapid analysis of sennoside A and sennoside B contained in crude drugs and crude drug products by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Sennoside A Induces GLP-1 Secretion Through Activation of the ERK1/2 Pathway in L-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Effects and Mechanisms of Sennoside A on Inducing Cytotoxicity, Apoptosis, and Inhibiting Metastasis in Human Chondrosarcoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Sennoside Biosynthesis Pathway in Senna Plants: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Molecular Machinery Behind Nature's Potent Laxatives

Abstract

Sennosides, the dianthrone glycosides found in plants of the Senna genus, are widely utilized as natural laxatives. Their biosynthesis is a complex process that originates from the polyketide pathway, culminating in a series of modifications including glycosylation and dimerization. This technical guide provides a comprehensive overview of the current understanding of the sennoside biosynthesis pathway, detailing the key enzymatic steps, intermediates, and regulatory aspects. It is designed to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of natural product biosynthesis, metabolic engineering, and the development of plant-derived pharmaceuticals. This document synthesizes the latest findings from transcriptomic, genomic, and metabolomic studies to present a cohesive model of sennoside formation, while also highlighting areas where further research is needed.

Introduction

Senna species, belonging to the Fabaceae family, have a long history of use in traditional medicine, primarily for their potent laxative properties. These effects are attributed to a class of secondary metabolites known as sennosides, which are bianthrone O-glycosides. The most abundant and pharmacologically active of these are sennosides A and B, which are stereoisomers of each other. The biosynthesis of these complex molecules is a fascinating example of plant metabolic engineering, involving a multi-step pathway that is beginning to be unraveled through modern molecular techniques.[1][2] Understanding this pathway is crucial for improving the production of sennosides through breeding or biotechnological approaches, ensuring a stable supply for the pharmaceutical industry.

The Core Biosynthetic Pathway: From Acetyl-CoA to the Anthraquinone Scaffold

The biosynthesis of the core anthraquinone structure of sennosides is predominantly believed to follow the polyketide pathway. This pathway utilizes acetyl-CoA and malonyl-CoA as building blocks to construct the characteristic tricyclic aromatic scaffold.

The Polyketide Synthase (PKS) Machinery

The initial and critical step in sennoside biosynthesis is the condensation of acetyl-CoA with seven molecules of malonyl-CoA to form a linear octaketide chain. This reaction is catalyzed by a type III polyketide synthase (PKS). In Senna species, this role is attributed to a specific group of PKSs known as chalcone synthase-like (CHS-L) enzymes.

Recent genomic and transcriptomic studies of Senna tora and Senna occidentalis have revealed an expansion of the CHS-L gene family, suggesting their specialized function in the production of anthraquinones. Biochemical assays have confirmed that certain CHS-L proteins can catalyze the formation of anthranoid scaffolds.

References

- 1. Quantitative HPLC determination and extraction of anthraquinones in Senna alata leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Next Generation Sequencing and Transcriptome Analysis Predicts Biosynthetic Pathway of Sennosides from Senna (Cassia angustifolia Vahl.), a Non-Model Plant with Potent Laxative Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of Sennosides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sennosides, the potent laxative compounds derived from the Senna plant, have a rich history of medicinal use spanning centuries. This technical guide provides an in-depth exploration of the pivotal moments in their discovery and the evolution of their isolation methodologies. From early crude preparations to the landmark isolation of Sennosides A and B by Stoll in 1949, this document details the scientific journey that unlocked the therapeutic potential of these dianthrone glycosides. The guide presents a chronological account of key discoveries, detailed experimental protocols for historical and modern isolation techniques, a quantitative comparison of extraction efficiencies, and an overview of the biosynthetic and pharmacological pathways. This comprehensive resource is intended to serve as a valuable reference for researchers, scientists, and professionals involved in the development and study of natural product-based pharmaceuticals.

A Historical Overview of Senna and the Discovery of Sennosides

The use of Senna as a medicinal plant dates back to the 9th century, introduced into therapy by Arabian physicians[1][2]. For centuries, its laxative properties were well-known, with preparations of senna leaves and pods being widely used as purgatives[3]. The scientific investigation into the chemical constituents of Senna began in the latter half of the 19th century, but it would take nearly a century more to isolate the active principles[1][2].

The breakthrough in understanding the chemistry of Senna came in 1949 when Arthur Stoll and his colleagues successfully isolated the crystalline active glycosides, which they named sennoside A and sennoside B[4]. Their work, published in Helvetica Chimica Acta, marked a turning point, allowing for the standardization of senna preparations and paving the way for further pharmacological studies. Subsequent research led to the isolation and characterization of other related compounds, including sennosides C and D[4].

Sennosides A and B are stereoisomers of a dianthrone glycoside, which upon hydrolysis, yield two molecules of glucose and the aglycones sennidin A and sennidin B, respectively[5]. These compounds are not present in the fresh plant material but are formed during the drying process[6]. The primary plant sources for commercial sennoside production are the dried leaflets and pods of Senna alexandrina (also known as Cassia acutifolia or Cassia angustifolia)[3][7].

Experimental Protocols for the Isolation of Sennosides

The methodologies for isolating sennosides have evolved from early, less specific techniques to modern, highly efficient processes. This section details both the historical and contemporary protocols.

The Landmark Stoll Method (1949) and its Modern Adaptation

Arthur Stoll's original method laid the groundwork for sennoside isolation. While the full, detailed protocol from the 1949 publication is highly specific, a modern adaptation captures the essence of his approach.

Objective: To isolate sennosides A and B from dried Senna pods.

Materials:

-

Dried and powdered Senna pods

-

Dichloromethane

-

Ethanol

-

Methanol

-

Rotary evaporator

Protocol:

-

Defatting: 100 g of dried and powdered senna pods are subjected to a pre-extraction step to remove lipids and other nonpolar compounds. This is achieved by extracting the plant material four times for 10 minutes each with 375 mL of a dichloromethane and ethanol mixture (93:7 v/v)[8].

-

Sennoside Extraction: The remaining plant material is then extracted with methanol using the same procedure (four extractions of 10 minutes each with 375 mL of methanol)[8].

-

Concentration and Precipitation: The resulting methanolic solution is concentrated using a rotary evaporator. As the volume is reduced to approximately 200 mL, a yellow solid, the crude sennoside mixture, precipitates out of the solution[8].

-

Further Purification (Conceptual): The original Stoll method would have involved further recrystallization steps to obtain pure sennosides A and B.

Modern Industrial Extraction and Purification of Sennosides

Current industrial processes are optimized for yield, purity, and efficiency. The following is a representative protocol.

Objective: To obtain a high-purity calcium sennoside salt from Senna leaves.

Materials:

-

Powdered Senna leaves (40 mesh)

-

Methanol (80-90% v/v)

-

An organic acid (e.g., citric acid)

-

Ammonia solution

-

Calcium chloride solution (10% in methanol)

-

Ascorbic acid

-

Vacuum dryer

Protocol:

-

Extraction: Powdered Senna leaves are extracted with 80-90% v/v methanol, with the pH adjusted to 2.9 with an organic acid. The extraction is carried out at 40-45°C with intermittent solvent circulation for 6-8 hours[7].

-

pH Adjustment and Precipitation of Impurities: The filtered extract is transferred to a reactor, and the pH is adjusted to 3.7-3.9 with ammonia. The solution is stirred and then allowed to stand, leading to the precipitation of impurities, which are subsequently removed by filtration[7].

-

Precipitation of Calcium Sennosides: The clarified liquid is treated with a 10% methanolic solution of calcium chloride. The pH is then adjusted to 6.5-6.8 with ammonia to facilitate the precipitation of sennosides as their calcium salts[7][9].

-

Washing and Drying: The precipitate is filtered and washed with chilled methanol until the filtrate is neutral. A final wash with methanol containing ascorbic acid (pH 6.5) is performed. The resulting calcium sennoside precipitate is dried under vacuum at a temperature not exceeding 50°C[7].

Quantitative Analysis of Sennoside Content and Extraction Yields

The concentration of sennosides varies between the leaves and pods of the Senna plant, and the choice of extraction method significantly impacts the yield.

Sennoside Content in Senna Plant Material

The following table summarizes the typical sennoside content in Senna alexandrina.

| Plant Part | Sennoside A (%) | Sennoside B (%) | Total Sennosides (minimum, Ph. Eur.) |

| Pods (Alexandrian) | 1.22 | 2.7 | 3.4 |

| Pods (Tinnevelly) | - | - | 2.2 |

| Leaves | 1.83 | 1.83 | 2.5 |

Data compiled from the European Pharmacopoeia and a 2020 HPLC analysis study.[10][11]

Comparison of Extraction Methods and Yields

Different extraction techniques offer varying levels of efficiency in isolating sennosides.

| Extraction Method | Solvent | Key Parameters | Relative Yield | Reference |

| Cold Percolation | Hydroalcoholic | Room Temperature | Lower | [1][3][12] |

| Refluxing | Hydroalcoholic | Boiling Temperature of Solvent | Moderate | [1][3][12] |

| Ultrasound-Assisted | 70% Ethanol | - | Higher | [1][3][6][12] |

| Microwave-Assisted | 70% Ethanol | - | Higher | [1][3][6][12] |

Ultrasound and microwave-assisted solvent extraction techniques have been shown to be more effective in terms of yield compared to conventional methods like cold percolation and refluxing.[1][3][12][13] A 70% ethanol solution is often found to provide a higher extractive value compared to other solvents like absolute alcohol, water, or methanol.[6]

Biosynthesis and Pharmacological Action of Sennosides

Biosynthetic Pathway of Sennosides

The biosynthesis of sennosides in the Senna plant is a complex process involving the polyketide pathway. While the complete pathway is still under investigation, transcriptome analysis has identified key enzymes involved.

Caption: Simplified proposed biosynthetic pathway of sennosides in Senna.

Pharmacological Mechanism of Action

Sennosides themselves are prodrugs and are not absorbed in the upper gastrointestinal tract. Their pharmacological activity is initiated upon reaching the colon.

Caption: Mechanism of action of sennosides in the colon.

The process begins with the enzymatic action of the gut microbiota. Bacterial β-glucosidases hydrolyze the sugar moieties of the sennosides, and subsequent reduction leads to the formation of the active metabolite, rhein anthrone[4][14]. Rhein anthrone then exerts its laxative effect through a dual mechanism:

-

Inhibition of water and electrolyte absorption: Rhein anthrone stimulates the secretion of prostaglandin E2 (PGE2) from colon macrophages. PGE2, in turn, downregulates the expression of aquaporin-3 (AQP3), a water channel protein in the colon epithelial cells. This leads to an accumulation of water and electrolytes in the intestinal lumen[9].

-

Stimulation of colonic motility: Rhein anthrone directly irritates the intestinal mucosa, leading to increased smooth muscle contractions and accelerated colonic transit[14].

Studies have also suggested the involvement of the MAP kinase and SCF/c-kit signaling pathways in the long-term effects of anthraquinones on the colon[14][15].

Conclusion

The journey from the ancient use of Senna as a folk remedy to the modern, controlled administration of standardized sennoside preparations is a testament to the power of phytochemical research. The pioneering work of Stoll and his contemporaries in the mid-20th century provided the crucial link between the plant's traditional use and its active chemical constituents. Today, with a deeper understanding of their biosynthesis, mechanism of action, and optimized isolation protocols, sennosides remain a vital component of the pharmaceutical landscape for the management of constipation. This guide has provided a comprehensive overview of the key technical aspects of sennoside discovery and isolation, offering valuable insights for professionals in the field of natural product drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Pharmacology, Toxicology, and Metabolism of Sennoside A, A Medicinal Plant-Derived Natural Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. phytojournal.com [phytojournal.com]

- 7. Next Generation Sequencing and Transcriptome Analysis Predicts Biosynthetic Pathway of Sennosides from Senna (Cassia angustifolia Vahl.), a Non-Model Plant with Potent Laxative Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of Total Sennosides and Sennosides A, B, and A1 in Senna Leaflets, Pods, and Tablets by Two-Dimensional qNMR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] Comparison on extraction yield of sennoside A and sennoside B from senna (Cassia angustifolia) using conventional and non conventional extraction techniques and their quantification using a validated HPLC-PDA detection method | Semantic Scholar [semanticscholar.org]

- 13. Comparison on extraction yield of sennoside A and sennoside B from senna (Cassia angustifolia) using conventional and non conventional extraction techniques and their quantification using a validated HPLC-PDA detection method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anti-proliferative effect of rhein, an anthraquinone isolated from Cassia species, on Caco-2 human adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Properties of Sennosides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological actions of sennosides. The information is curated to support research, discovery, and development activities involving these natural anthraquinone glycosides.

Chemical Structure of Sennosides

Sennosides are a group of dimeric anthraquinone glycosides primarily isolated from the leaves and pods of plants from the Senna genus. They are classified as stimulant laxatives and are recognized as essential medicines by the World Health Organization. The core structure consists of two anthrone units linked at the C-10 and C-10' positions, with glucose moieties attached as O-glycosides.

The most abundant and pharmacologically significant members are Sennoside A and Sennoside B. These two compounds are stereoisomers, differing only in the configuration at the C-10 and C-10' chiral centers. Sennoside A possesses a trans configuration, making it an optically active, levorotatory isomer, while Sennoside B has a meso configuration due to intramolecular compensation, rendering its aglycone optically inactive. Other related compounds found in smaller quantities include Sennoside C and D, which are glycosides of a rhein and an aloe-emodin heterodianthrone.

The aglycone (non-sugar) portion of Sennosides A and B is known as sennidin A and sennidin B, respectively. These aglycones are formed upon the hydrolysis of the glucose units by gut bacteria, a critical step for their pharmacological activation.

Physicochemical Properties

The physicochemical properties of Sennosides A and B are critical for their formulation, delivery, and pharmacokinetic profile. While they share the same molecular formula and weight, their stereoisomerism leads to differences in properties such as solubility and optical rotation.

| Property | Sennoside A | Sennoside B |

| Molecular Formula | C₄₂H₃₈O₂₀ | C₄₂H₃₈O₂₀ |

| Molecular Weight | 862.74 g/mol | 862.74 g/mol |

| Melting Point | 200–240 °C (decomposes) | 180–186 °C (decomposes) |

| Solubility | Insoluble in water, ether, benzene, chloroform; Sparingly soluble in methanol and acetone. Soluble in aqueous sodium bicarbonate solutions. | More water-soluble than Sennoside A. Soluble in DMF (15 mg/ml), PBS (pH 7.2) (1 mg/ml), and DMSO (1 mg/ml). |

| pKa (Strongest Acidic) | 3.23 (Predicted) | Data not readily available |

| LogP | 1.88 | -0.686 |

| Optical Rotation | [α]D²⁰ -164° (c=0.1 in 60% acetone); [α]D²⁰ -147° (c=0.1 in 70% acetone) | [α]D²⁰ -100° (c=0.2 in 70% acetone) |

| Appearance | Rectangular yellow plates | Light yellow prisms or fine needles |

Mechanism of Action and Signaling Pathways

Sennosides are prodrugs that remain inactive until they reach the large intestine. There, gut microbiota metabolize them into their active form, rheinanthrone, which exerts the laxative effect through a multi-faceted mechanism.

-

Bacterial Activation: Intestinal bacteria, including species like Bifidobacterium, produce β-glucosidase enzymes that hydrolyze the sugar moieties from the sennosides, releasing the sennidin aglycones. These sennidins are further metabolized by bacterial reductases to form the ultimate active metabolite, rheinanthrone.

-

Prostaglandin E₂ (PGE₂) Induction and Aquaporin-3 (AQP3) Inhibition: Rheinanthrone activates macrophages in the colon, triggering the synthesis and secretion of Prostaglandin E₂ (PGE₂). PGE₂ then acts as a paracrine factor on mucosal epithelial cells, where it downregulates the expression of Aquaporin-3 (AQP3), a water channel protein. The reduction in AQP3 inhibits water reabsorption from the intestinal lumen back into the bloodstream, leading to an increase in fecal water content and softer stools.

-

Stimulation of Colonic Motility: The active metabolites also directly irritate the colonic mucosa, stimulating the enteric nervous system. This enhances peristalsis—the coordinated muscle contractions that propel feces through the colon—accelerating intestinal transit.

-

Chloride Secretion: Rhein is thought to excite submucosal acetylcholinergic neurons, which leads to increased secretion of chloride ions into the intestinal lumen. This movement of ions further contributes to osmotic water retention in the colon.

The Gut Microbiota's Crucial Role in the Metabolism of Sennosides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the metabolic activation of sennosides, natural anthraquinone glycosides, by the intestinal microbiota. Sennosides, the primary active components of the Senna plant, are widely used as laxatives. Functioning as prodrugs, they remain inactive until they reach the large intestine, where a complex interplay with gut bacteria transforms them into their pharmacologically active form, rhein anthrone.[1][2] Understanding this intricate metabolic process is paramount for optimizing therapeutic efficacy and ensuring safety in drug development.

The Metabolic Journey: From Inert Glycoside to Active Aglycone

Sennosides A and B, the most abundant forms, are large, hydrophilic molecules that are not hydrolyzed by stomach acid or digestive enzymes in the small intestine.[3][4][5][6] Consequently, they pass through the upper gastrointestinal tract largely unabsorbed and unchanged until they reach the colon.[5][7] In the anaerobic environment of the large intestine, the gut microbiota orchestrates their conversion to the active metabolite, rhein anthrone, through two primary enzymatic pathways.[3][8][9]

Two distinct metabolic pathways have been proposed for the bioactivation of sennosides:

-

Pathway I (Stepwise Hydrolysis): This is considered the predominant pathway.[8] It involves the sequential hydrolysis of the glucose moieties from the sennoside molecule by bacterial β-glucosidases. This process first yields sennidin-8-monoglucosides and subsequently the aglycone, sennidin.[8][10] The resulting sennidins (A and B, which are interconvertible) are then reduced by bacterial reductases at the C10-C10' bond to form the ultimate active compound, rhein anthrone.[8][10]

-

Pathway II (Reductive Cleavage): In this alternative route, sennosides are first reduced to form 8-glucosyl-rhein anthrone.[8] This intermediate is then hydrolyzed by β-glucosidases to release the glucose molecule, yielding rhein anthrone.[8]

The final active metabolite, rhein anthrone, can be further oxidized to rhein and sennidins, particularly in the presence of oxygen.[3][5]

Key Microbial Players and Their Enzymatic Machinery

A diverse consortium of intestinal bacteria, particularly anaerobes, is responsible for sennoside metabolism. The biotransformation relies on two key types of enzymes: β-glucosidases and reductases.

-

β-Glucosidases: These enzymes are responsible for cleaving the β-glycosidic bonds to remove the sugar moieties from the sennoside molecule.[11][12][13] Their action is the rate-limiting step in the activation process.

-

Reductases: These enzymes, including those with FAD-dependent activity, catalyze the reduction of sennidins (or sennosides in Pathway II) to rhein anthrone.[8][14] An enzyme isolated from Peptostreptococcus intermedius was found to catalyze electron transfer from NADH to cofactors like FAD or FMN, which then non-enzymatically reduce sennidins and sennosides.[8][14] More recently, nitroreductases (NTRs) have been identified as key enzymes responsible for sennoside A reduction.[15]

Numerous bacterial species have been identified as capable of metabolizing sennosides, with varying efficiencies.

Table 1: Gut Bacteria Involved in Sennoside Metabolism

| Bacterial Species | Relative Rhein Anthrone Production | Reference(s) |

| Bifidobacterium adolescentis | +++ | [8] |

| Clostridium perfringens | +++ | [8] |

| Lactobacillus xylosus | +++ | [8] |

| Lactobacillus acidophilus | ++ | [8] |

| Lactobacillus brevis | ++ | [8] |

| Lactobacillus fermenti | ++ | [8] |

| Bacteroides fragilis ss thetaiotaomicron | + | [8] |

| Bacteroides fragilis ss vulgatus | + | [8] |

| Bifidobacterium longum | + | [8] |

| Clostridium butyricum | + | [8] |

| Lactobacillus leichmannii | + | [8] |

| Lactobacillus plantarum | + | [8] |

| Peptostreptococcus intermedius | Not specified | [8][14] |

| Bifidobacterium sp. strain SEN | Not specified | [16][17][18][19] |

| Bifidobacterium pseudocatenulatum | Not specified | [17] |

| Note: Relative activity (+ to +++) as reported in the cited literature, indicating the capacity to convert sennosides to rhein anthrone.[8] |

Quantitative Data and Enzyme Kinetics

Quantitative analysis of sennoside metabolism is crucial for understanding the efficiency of bioactivation. Kinetic studies on the involved enzymes provide valuable data for predicting metabolic rates. A novel, inducible β-glucosidase purified from Bifidobacterium sp. strain SEN has been characterized, providing specific kinetic parameters.

Table 2: Kinetic Parameters of β-Glucosidase from Bifidobacterium sp. strain SEN

| Substrate | Km (mM) | Optimal pH | Reference(s) |

| Sennoside B | 0.94 | 6.0 | [18] |

| 4-methylumbelliferyl β-glucoside (MUG) | 0.53 | 6.0 | [18] |

Experimental Protocols for Studying Sennoside Metabolism

Investigating the microbial metabolism of sennosides involves a combination of in vitro and in vivo methodologies, followed by sophisticated analytical techniques.

In Vitro Metabolism Studies

-

Objective: To simulate the metabolic activity of the gut microbiota on sennosides in a controlled laboratory setting.

-

Protocol:

-

Preparation of Microbial Source: Fresh fecal samples from humans or cecal contents from laboratory animals (e.g., rats) are collected.[10][20]

-

Culture Preparation: The fecal/cecal material is homogenized and suspended in an anaerobic broth or buffer (e.g., phosphate buffer, pH 7.4).[19]

-

Incubation: A defined concentration of sennoside A or B (e.g., 100 µM) is added to the microbial suspension.[15] The mixture is incubated under strict anaerobic conditions (e.g., in an anaerobic chamber at 37°C) for a specified period (e.g., 24 hours).[15]

-

Sample Processing: At the end of the incubation, the reaction is stopped (e.g., by acidification with acetic acid).[15] The metabolites are then extracted from the mixture using an organic solvent like ethyl acetate for subsequent analysis.[15]

-

Enzyme Purification and Characterization

-

Objective: To isolate and characterize the specific enzymes responsible for sennoside hydrolysis.

-

Protocol (Example for β-Glucosidase from Bifidobacterium sp. strain SEN):

-

Bacterial Culture: Bifidobacterium sp. strain SEN is cultured in a suitable medium. The expression of sennoside-hydrolyzing β-glucosidase can be induced by adding sennosides to the culture medium.[19]

-

Cell Lysis: Bacterial cells are harvested and lysed (e.g., by sonication) to release intracellular enzymes.[8]

-

Solubilization & Chromatography: The enzyme is solubilized from the cell debris using a detergent (e.g., Triton X-100).[18] The crude enzyme extract is then subjected to purification steps, such as DEAE-cellulose column chromatography, to isolate the β-glucosidase.[18]

-

Purity Analysis: The purity of the final enzyme preparation is assessed using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[18]

-

Kinetic Assays: The activity of the purified enzyme is measured using various substrates (e.g., sennoside B, p-nitrophenyl β-glucoside) to determine kinetic parameters like Km and optimal pH.[18]

-

Analytical Quantification of Metabolites

-

Objective: To identify and quantify sennosides and their metabolites in biological samples.

-

Methodologies:

-

High-Performance Liquid Chromatography (HPLC): The most common method for separating and quantifying sennosides and their metabolites (sennidins, rhein anthrone, rhein). Reversed-phase columns (e.g., RP-18) with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an acidic aqueous solution are typically used.[10][21] Detection is often performed using a UV or photodiode array (PDA) detector.[21]

-

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS): Offers higher sensitivity and specificity for quantification, particularly in complex matrices. Multiple Reaction Monitoring (MRM) mode is used for precise quantification of target analytes like sennoside B.[22]

-

High-Performance Thin-Layer Chromatography (HPTLC): A densitometric analysis method used for the quantification of biomarkers like sennoside B and rhein in plant extracts and formulations.[23]

-

Spectrophotometry: A method for assaying total sennoside and rhein glycoside content after chemical treatment and extraction to eliminate interfering substances.[24]

-

Mechanism of Action of Rhein Anthrone

The laxative effect of sennosides is mediated entirely by the microbially-generated metabolite, rhein anthrone.[1][25] Once formed in the colon, it stimulates purgative action through a dual mechanism:

-

Stimulation of Colonic Motility: Rhein anthrone increases peristalsis, the coordinated muscle contractions that propel contents through the colon, which accelerates transit time.[1]

-

Alteration of Fluid and Electrolyte Transport: It inhibits the absorption of water and electrolytes (primarily sodium) from the colonic lumen while promoting the secretion of water and electrolytes (chloride) into the lumen.[1][25] This action increases the water content of the stool, making it softer and easier to pass.[1]

This alteration of fluid transport is linked to the upregulation of cyclooxygenase 2 (COX2), leading to an increase in prostaglandin E2 (PGE2).[25] Elevated PGE2 levels are associated with a decrease in the expression of aquaporin-3 (AQP3), a water channel protein in colonic epithelial cells, which restricts water reabsorption.[3][25]

Conclusion

The metabolism of sennosides is a classic example of a host-microbe co-metabolic process, where the therapeutic action of a plant-derived prodrug is entirely dependent on the enzymatic capabilities of the gut microbiota. A detailed understanding of the specific bacterial species, the key enzymes (β-glucosidases and reductases), and the metabolic pathways involved is essential for the rational development of sennoside-based therapeutics. Future research focusing on the modulation of these microbial pathways could lead to personalized therapeutic strategies and the development of next-generation laxatives with improved efficacy and safety profiles.

References

- 1. What is the mechanism of Sennosides? [synapse.patsnap.com]

- 2. examine.com [examine.com]

- 3. Pharmacology, Toxicology, and Metabolism of Sennoside A, A Medicinal Plant-Derived Natural Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sennoside A: Physicochemical property, Benefits, and Metabolism_Chemicalbook [chemicalbook.com]

- 5. karger.com [karger.com]

- 6. karger.com [karger.com]

- 7. researchgate.net [researchgate.net]

- 8. karger.com [karger.com]

- 9. researchgate.net [researchgate.net]

- 10. Metabolism of Sennosides by Intestinal Flora [jstage.jst.go.jp]

- 11. researchgate.net [researchgate.net]

- 12. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Metabolism of sennosides by human intestinal bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In situ identifying sennoside A-reducing bacteria guilds in human gut microbiota via enzymatic activity visualization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Purification and characterization of a novel sennoside-hydrolyzing beta-glucosidase from Bifidobacterium sp. strain SEN, a human intestinal anaerobe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A sennoside-hydrolyzing beta-glucosidase from Bifidobacterium sp. strain SEN is inducible - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The metabolism of sennosides A and B by the intestinal microflora: in vitro and in vivo studies on the rat and the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. acgpubs.org [acgpubs.org]

- 22. crbb-journal.com [crbb-journal.com]

- 23. impactfactor.org [impactfactor.org]

- 24. Spectrophotometric estimation of sennosides and rhein glycosides in senna and its preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide to the Sennosides: A, B, C, and D

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the four primary sennosides found in the Senna plant: Sennoside A, B, C, and D. It delves into their chemical properties, outlines detailed experimental protocols for their isolation and analysis, and explores their mechanism of action through signaling pathways.

Introduction to Sennosides

Sennosides are a group of dianthrone glycosides naturally occurring in plants of the Senna genus.[1] They are well-established as potent stimulant laxatives and are the active components in numerous over-the-counter preparations for the treatment of constipation.[2][3][4] The primary sennosides of pharmacological interest are Sennosides A, B, C, and D. These compounds are prodrugs that remain inactive until they are metabolized by the gut microbiota into their active form, rhein anthrone.[4][5]

Chemical and Physical Properties

Sennosides A and B are stereoisomers, as are Sennosides C and D.[6] The core structural difference between the A/B pair and the C/D pair lies in their aglycone moieties. Sennosides A and B are homodimers of rhein dianthrone, while Sennosides C and D are heterodimers composed of one rhein and one aloe-emodin monomer.[6][7] This structural variance influences their physicochemical properties.

Table 1: Physicochemical Properties of Sennosides A, B, C, and D

| Property | Sennoside A | Sennoside B | Sennoside C | Sennoside D |

| Molecular Formula | C₄₂H₃₈O₂₀[8][9] | C₄₂H₃₈O₂₀[2] | C₄₂H₄₀O₁₉ | C₄₂H₄₀O₁₉[10] |

| Molecular Weight ( g/mol ) | 862.74[8][11] | 862.74[4] | 848.76 | 848.76[10] |

| Melting Point (°C) | >191 (decomposes)[8] | 209 - 212[12] | Not available | Not available |

| Solubility | Insoluble in water; sparingly soluble in methanol.[9] | Soluble in DMSO (≥86.3 mg/mL) and dimethylformamide (~15 mg/mL); sparingly soluble in water (~2 mg/mL in PBS, pH 7.2).[4][5] | Soluble in organic solvents. | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[6][13] |

| Stereochemistry | (R,R) configuration at C-10 and C-10'[10] | (R,S) meso-compound[10] | Stereoisomer of Sennoside D | Stereoisomer of Sennoside C |

Experimental Protocols

Extraction of Total Sennosides from Senna Leaves

This protocol describes a general method for the extraction of a mixture of sennosides from dried Senna leaf material.

Materials:

-

Dried and powdered Senna leaves

-

Methanol

-

70% Methanol

-

Dichloromethane

-

Ethanol

-

Calcium chloride

-

Ammonium hydroxide

-

Hydrochloric acid

-

Rotary evaporator

-

Filtration apparatus (Buchner funnel, filter paper)

-

Beakers and flasks

Procedure:

-

Defatting (Optional but Recommended): To remove lipids and other non-polar compounds, pre-extract the powdered senna leaves with a non-polar solvent like dichloromethane or a mixture of dichloromethane and ethanol (93:7).[14] Discard the solvent phase.

-

Primary Extraction: Extract the defatted plant material with methanol or 70% methanol.[6][15] This can be done through maceration, percolation, or ultrasound-assisted extraction for improved efficiency.[15]

-

Concentration: Combine the methanolic extracts and concentrate the solution using a rotary evaporator until a precipitate begins to form.[14]

-

Precipitation of Calcium Sennosides:

-

Isolation: Collect the precipitate by filtration and wash it with methanol.

-

Drying: Dry the isolated calcium sennoside precipitate under vacuum.

Separation and Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a validated HPLC method for the separation and quantification of individual sennosides.[7][16]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector is suitable.

-

Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.[7]

-

Mobile Phase: A gradient or isocratic mobile phase can be employed. A common mobile phase is a mixture of acetonitrile and water with a small amount of acid (e.g., phosphoric acid or acetic acid) to improve peak shape. A typical composition is acetonitrile:water:phosphoric acid (200:800:1 v/v/v).[7][16]

-

Flow Rate: 1.0 - 1.2 mL/min.[7]

-

Column Temperature: 40 °C.[7]

-

Injection Volume: 20 µL.[7]

Sample Preparation:

-

Accurately weigh the extracted sennoside sample or finely powdered plant material.

-

Dissolve the sample in the mobile phase or a suitable solvent (e.g., 70% methanol).

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the prepared standard solutions of Sennosides A, B, C, and D to determine their retention times and create a calibration curve.

-

Inject the prepared sample solution.

-

Identify the sennoside peaks in the sample chromatogram by comparing their retention times with those of the standards.

-

Quantify the amount of each sennoside in the sample using the calibration curve.

Structural Characterization by NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR are essential for the structural elucidation of sennosides.

-

2D NMR techniques like COSY, HSQC, and HMBC are used to confirm the connectivity of atoms within the molecule.[18]

-

Quantitative NMR (qNMR) can be used for the accurate determination of sennoside content in extracts.[14]

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) is a suitable ionization technique for sennosides.[6]

-

High-resolution mass spectrometry (HRMS) provides accurate mass data to confirm the elemental composition.

-

Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns, which aids in structural identification.[19]

Mechanism of Action and Signaling Pathways

The laxative effect of sennosides is not due to the direct action of the glycosides themselves but rather their active metabolite, rhein anthrone.[4][5] The following is a stepwise description of the signaling pathway.

Diagram 1: Sennoside Metabolism and Mechanism of Action

Caption: Metabolic activation and signaling cascade of sennosides leading to their laxative effect.

-

Metabolism in the Colon: After oral administration, sennosides pass through the stomach and small intestine unchanged. In the colon, they are hydrolyzed by the β-glucosidases of the gut microbiota to release their aglycones, which are then reduced to the active metabolite, rhein anthrone.[4][9]

-

Macrophage Activation and Prostaglandin Synthesis: Rhein anthrone activates macrophages in the colon, leading to the upregulation of cyclooxygenase-2 (COX-2) expression.[9] This, in turn, increases the synthesis and secretion of prostaglandin E2 (PGE2).[5][9]

-

Inhibition of Water Reabsorption: PGE2 acts on the colon epithelial cells in a paracrine manner, causing a decrease in the expression of aquaporin-3 (AQP3), a water channel protein.[5][9] The downregulation of AQP3 inhibits the reabsorption of water from the intestinal lumen back into the bloodstream.[9]

-

Stimulation of Peristalsis: Rhein anthrone also directly stimulates the enteric nervous system, leading to increased intestinal motility and peristalsis.[3]

-

Laxative Effect: The combined effect of increased water content in the stool and enhanced peristalsis results in the characteristic laxative effect of sennosides.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of sennosides from a plant matrix.

Diagram 2: Experimental Workflow for Sennoside Analysis

Caption: A generalized workflow for the extraction, separation, and analysis of sennosides.

Conclusion

The sennosides are a critical class of natural products with significant therapeutic value. A thorough understanding of their individual chemical properties, effective methods for their isolation and quantification, and their precise mechanism of action is paramount for researchers, scientists, and professionals in drug development. The methodologies and pathways detailed in this guide provide a solid foundation for further research and development in this area.

References

- 1. Rheinanthrone, a metabolite of sennoside A, triggers macrophage activation to decrease aquaporin-3 expression in the colon, causing the laxative effect of rhubarb extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation and detection of active principles of the sennoside from the senna | PPTX [slideshare.net]

- 3. Anti-proliferative effect of rhein, an anthraquinone isolated from Cassia species, on Caco-2 human adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. impactfactor.org [impactfactor.org]

- 7. An HPLC method to determine sennoside A and sennoside B in Sennae fructus and Sennae folium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simultaneous separation of three isomeric sennosides from senna leaf (Cassia acutifolia) using counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sennosides | C42H38O20 | CID 5199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Pharmacology, Toxicology, and Metabolism of Sennoside A, A Medicinal Plant-Derived Natural Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. theacademic.in [theacademic.in]

- 12. The process of extracting sennosides from senna leaf extract. [greenskybio.com]

- 13. researchgate.net [researchgate.net]

- 14. Determination of Total Sennosides and Sennosides A, B, and A1 in Senna Leaflets, Pods, and Tablets by Two-Dimensional qNMR - PMC [pmc.ncbi.nlm.nih.gov]

- 15. crbb-journal.com [crbb-journal.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. acgpubs.org [acgpubs.org]

- 19. researchgate.net [researchgate.net]

Biological Source and Natural Occurrence of Sennosides: A Technical Guide

This technical guide provides an in-depth overview of the biological sources, natural occurrence, and analysis of sennosides. It is intended for researchers, scientists, and professionals involved in drug development and natural product chemistry. The guide details the primary plant origins of these medicinally important compounds, presents quantitative data on their concentration, outlines experimental protocols for their extraction and analysis, and visualizes key pathways and workflows.

Biological Source and Distribution

Sennosides are a group of naturally occurring dianthrone glycosides, primarily known for their potent laxative effects.[1][2][3] The principal biological sources of these compounds are plants belonging to the Senna genus (Family: Fabaceae/Leguminosae).[1][4][5]

Primary Botanical Sources: The most commercially and medicinally significant species for sennoside production are:

-

Senna alexandrina Mill. : This species is a small shrub and is now the accepted name for the two historically recognized varieties, which are often still referred to in literature and commerce[6]:

-

Cassia acutifolia Delile (known as Alexandrian Senna), which is indigenous to regions of South Africa, Egypt, and Sudan.[7]

-

Cassia angustifolia Vahl (known as Tinnevelly or Indian Senna), which is native to southern Arabia and is extensively cultivated in Southern India, particularly in the Tinnevelly and Ramnathpuram districts.[7][8][9]

-

-

Other species of Rheum (Rhubarb) have also been found to contain sennosides, including Sennoside A and B.[3]

Plant Part Distribution: Sennosides are not uniformly distributed throughout the plant. The highest concentrations are found in the following parts, which are harvested for medicinal use:

-

Leaflets (Folia Sennae) : The dried leaflets are the most common source for commercial sennoside extraction.[4][7]

-

Pods (Fructus Sennae) : The dried fruits, or pods, also contain significant quantities of sennosides and are used in various preparations.[9][10]

The main purgative agents are sennosides A and B, which are stereoisomers of each other and constitute the bulk of the active components.[5][6][11][12] Other related compounds found in the plants include sennosides C and D, rhein, aloe-emodin, and various flavonoid glycosides.[6][12][13]

Quantitative Occurrence of Sennosides

The concentration of sennosides varies depending on the plant species, geographical origin, cultivation conditions, time of harvest, and the specific plant part used.[14] Commercial extracts are often standardized to a specific sennoside content to ensure consistent dosage and therapeutic effect.

| Plant Material/Extract | Sennoside Type | Reported Concentration (% w/w) | Reference(s) |

| Cassia angustifolia Leaves | Total Sennosides | 2.5% | [9] |

| Cassia angustifolia Pods | Total Sennosides | 3.6% | [9] |

| Senna Leaflets | Hydroxyanthracene Glycosides (as Sennoside B) | 2.35 ± 0.15% | [15] |

| Senna Leaflets | Hydroxyanthracene Glycosides (as Sennoside B) | 2.42 ± 0.08% | [13][15] |

| Commercial Senna Leaf Extract | Total Sennosides (as Sennoside B) | 20% - 35% | [14] |

| Commercial Senna Leaf Extract | Sennoside A | 2% - 15% | [14] |

| Commercial Senna Leaf Extract | Sennoside B | 1% - 18% | [14] |

| Senna Leaf Powder | Total Sennosides | > 2% | [8] |

Experimental Protocols

The extraction, isolation, and quantification of sennosides involve multi-step procedures designed to efficiently separate these glycosides from other plant constituents.

Extraction of Sennosides

The goal of extraction is to selectively solubilize sennosides while minimizing the co-extraction of undesirable compounds like resins, waxes, and chlorophyll.

Method 1: Acidified Alcohol Extraction This is a common laboratory and industrial method for obtaining a crude sennoside extract.

-

Pre-treatment: The dried and powdered senna leaves (20-40 mesh) are first defatted by circulating acetone at ambient temperature. This step removes pigments, pesticides, and other acetone-soluble impurities. The plant material is then made free of acetone.[4]

-

Primary Extraction: The defatted marc is extracted with 70% (v/v) ethanol or methanol. The solvent is pre-adjusted to a pH of 3.9 with an organic acid like citric acid.[4]

-

Extraction Conditions: The extraction is carried out at a temperature of 45-50°C. A solid-to-solvent ratio of 1:10 (w/v) is often effective.[4][16] The process is continued until a qualitative test (e.g., Borntrager's test or TLC) on the washings is negative for anthraquinone glycosides.[4]

-

Filtration: The resulting liquid extract is filtered to remove the solid plant debris (marc).[4]

Method 2: Aqueous Extraction followed by Solvent Partitioning This method uses water as the initial extraction solvent, leveraging the water solubility of the glycosides.

-

Initial Extraction: Powdered senna material is extracted with cold water, which may be neutral or slightly alkaline (e.g., containing 0.25% sodium bicarbonate) to improve yield.[17]

-

Acidification: The aqueous extract is acidified to a pH of 2.5 - 3.5 using an acid such as HCl or acetic acid.[17]

-

Purification (Optional): The acidified aqueous phase can be washed with a non-polar solvent like ethyl acetate to remove free anthraquinones and flavonoid aglycones.[17]

-

Solvent Partitioning: The target sennosides are then extracted from the aqueous phase into an organic solvent, typically n-butanol.[17]

Isolation and Purification

Following extraction, the crude extract is purified to isolate the sennosides.

Method: Precipitation as Calcium Salts

-

pH Adjustment: The filtered alcoholic extract from Protocol 3.1 is transferred to a reactor. The pH is adjusted to 6.0-6.2 with limewater (calcium hydroxide solution).[4]

-

Concentration: The solution is concentrated under vacuum in a multiple-effect evaporator to a paste containing 65-70% total solids.[4]

-

Precipitation: The concentrated paste is dissolved in 65-70% methanol. The pH is then raised to 6.5-6.8 with the addition of 30% ammonia liquor while stirring. Stirring is continued for 1 hour to allow for the complete precipitation of sennosides as their calcium salts.[4]

-

Filtration and Washing: The precipitate is filtered and washed with chilled methanol until the filtrate pH is neutral. A final wash is given with methanol adjusted to pH 6.5 with ascorbic acid.[4]

-

Drying: The isolated calcium sennoside precipitate is dried under vacuum at a temperature not exceeding 50°C until the moisture content is below 3%. The resulting flakes are pulverized into a fine powder.[4]

Quantification by High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a rapid and precise method for the simultaneous quantification of individual sennosides.[11]

-

Sample and Standard Preparation: A methanolic solution of the senna extract is prepared. Calibration standards for sennosides A, B, C, and D are prepared in methanol in concentration ranges such as 193-1356 ng/spot for sennoside A and 402-2817 ng/spot for sennoside B.[11]

-

Chromatography:

-

Application and Development: Samples and standards are applied to the HPTLC plate. The plate is then developed in the mobile phase.

-

Detection and Densitometry: After drying, the plate is scanned using a TLC scanner. Densitometric evaluation is performed at a wavelength of 366 nm.[11][18]

-

Quantification: The peak areas of the sennosides in the sample chromatogram are compared against the calibration curves generated from the standards to determine their concentration. The method yields Rf values of approximately 0.35 for sennoside A and 0.25 for sennoside B.[11]

Visualizations: Pathways and Workflows

Biosynthetic Pathway of Sennosides

The biosynthesis of sennosides is a complex process that is not yet fully elucidated. However, it is understood to originate from the polyketide pathway, which produces an octaketide backbone that is subsequently cyclized and modified to form the anthraquinone core.[10] This core is then glycosylated and dimerized to form the final sennoside molecules.

Caption: Simplified biosynthetic pathway of sennosides from primary metabolites.

Experimental Workflow for Sennoside Isolation

This workflow diagram illustrates the sequential steps involved in processing raw plant material to obtain purified sennosides, integrating the protocols described in Section 3.0.

Caption: General experimental workflow for sennoside extraction and purification.

Logical Relationship: Source to Pharmacological Action

This diagram illustrates the logical progression from the plant source to the active compounds and their ultimate mechanism of action as a laxative.

Caption: Relationship between Senna plant, sennosides, and laxative action.

References

- 1. Senna glycoside - Wikipedia [en.wikipedia.org]

- 2. Sennosides: Significance and symbolism [wisdomlib.org]

- 3. Pharmacology, Toxicology, and Metabolism of Sennoside A, A Medicinal Plant-Derived Natural Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. yourarticlelibrary.com [yourarticlelibrary.com]

- 5. Senna: Biological sources, Medicinal Uses, Morphological Features, and MCQs - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 6. INTRODUCTION - NTP Genetically Modified Model Report on the Toxicology Study of Senna (CASRN 8013-11-4) in C57BL/6NTac Mice and Toxicology and Carcinogenesis Study of Senna in Genetically Modified C3B6.129F1/Tac-Trp53tm1Brd N12 Haploinsufficient Mice (Feed Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. pharmacy180.com [pharmacy180.com]

- 8. phytoextractskp.com [phytoextractskp.com]

- 9. researchgate.net [researchgate.net]

- 10. Next Generation Sequencing and Transcriptome Analysis Predicts Biosynthetic Pathway of Sennosides from Senna (Cassia angustifolia Vahl.), a Non-Model Plant with Potent Laxative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Estimation of individual sennosides in plant materials and marketed formulations by an HPTLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. phytojournal.com [phytojournal.com]

- 13. d-nb.info [d-nb.info]

- 14. wellgreenherb.com [wellgreenherb.com]

- 15. mdpi.com [mdpi.com]

- 16. The process of extracting sennosides from senna leaf extract. [greenskybio.com]

- 17. US4256875A - Extraction of sennosides - Google Patents [patents.google.com]

- 18. bio21.bas.bg [bio21.bas.bg]

An In-depth Technical Guide to the Laxative Properties of Sennosides

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of sennosides, a class of anthraquinone glycosides derived from the Senna plant. It details their mechanism of action, pharmacokinetic profile, and the experimental methodologies used to evaluate their well-established laxative effects.

Introduction

Sennosides, primarily sennoside A and sennoside B, are potent stimulant laxatives widely used for the treatment of constipation and for bowel cleansing prior to surgical or diagnostic procedures.[1] They are naturally occurring prodrugs that remain inactive until they reach the large intestine, where they are metabolized by the gut microbiota into their active form.[2][3] Their mechanism of action is twofold: they stimulate colonic motility and alter intestinal fluid and electrolyte transport, leading to a cathartic effect.[2][4] This guide synthesizes current knowledge on sennosides for a technical audience, focusing on the molecular pathways and quantitative data that underpin their therapeutic use.

Pharmacokinetics and Metabolism

The therapeutic action of sennosides is localized to the colon, a characteristic dictated by their unique pharmacokinetic profile. As β-O-linked glycosides, they are not absorbed in the upper gastrointestinal tract nor are they hydrolyzed by human digestive enzymes.[4]

Absorption, Distribution, Metabolism, and Excretion (ADME)

Sennosides transit the stomach and small intestine intact, reaching the colon where they are transformed by bacterial enzymes.[4][5] The active metabolite, rheinanthrone, is sparingly absorbed into systemic circulation (<10%).[4][6] The majority of sennosides (>90%) are ultimately excreted in the feces as pharmacologically inactive polymers, with a small fraction (3-6%) of metabolites excreted in the urine.[4][6][7]

| Pharmacokinetic Parameter | Value / Description | Source(s) |

| Bioavailability (Oral) | Low; Sennosides are prodrugs requiring activation in the colon. | [4] |

| Systemic Absorption | <10% of the active metabolite (rheinanthrone) is absorbed. | [4][6] |

| Metabolism | Primarily by gut microbiota in the large intestine. | [7][8] |

| Onset of Action (Oral) | 6 to 12 hours. | [1][3] |

| Onset of Action (Rectal) | Within minutes. | [1] |

| Excretion | >90% in feces (as polymers); 3-6% of metabolites in urine. | [4][6][7] |

| Half-life (Sennoside B, IV, rats) | ~8.6 hours. | [6][7] |

Metabolic Activation Pathway

The conversion of sennosides into the active laxative agent, rheinanthrone, is a multi-step process mediated exclusively by the intestinal microflora. This biotransformation is essential for their pharmacological activity.

-

Hydrolysis: Bacterial β-glucosidases hydrolyze the sugar moieties of sennosides A and B, converting them into their respective aglycones, sennidin A and B.[6][8]

-

Reduction: Sennidins are subsequently reduced by bacterial enzymes to form the active metabolite, rheinanthrone.[8][9]

Mechanism of Action

Rheinanthrone, the active metabolite of sennosides, exerts its laxative effect through two primary, synergistic mechanisms in the colon.[2]

Stimulation of Colonic Motility

Rheinanthrone directly irritates the colonic mucosa, stimulating the submucosal and myenteric nerve plexuses.[1][3][4] This enhances peristalsis, the coordinated muscle contractions that propel fecal matter through the colon, thereby accelerating transit and reducing the time for water reabsorption.[2]

Alteration of Fluid and Electrolyte Transport

The second mechanism involves the modulation of fluid dynamics across the colonic epithelium. Rheinanthrone inhibits the absorption of water and electrolytes (Na+, Cl-) from the lumen into the colonic epithelial cells.[2][4] Concurrently, it increases the permeability of tight junctions and stimulates the secretion of water and electrolytes into the lumen.[4] This results in an increased volume of water in the stool, making it softer and easier to pass.[2][10]

A key signaling pathway implicated in this process involves Prostaglandin E2 (PGE2). Rheinanthrone appears to increase the expression of cyclooxygenase 2 (COX2) in macrophage cells, leading to elevated PGE2 levels.[6][7] This increase in PGE2 is associated with the downregulation of aquaporin 3 (AQP3), a water channel protein in mucosal epithelial cells, which restricts water reabsorption from the colon.[6][7][11]

Quantitative Efficacy and Safety Data

The clinical efficacy of sennosides is well-documented. Dosages are titrated to achieve the desired effect, which is typically a soft, formed stool.

| Clinical Efficacy & Dosage | Description | Source(s) |

| Adult Dosage (Constipation) | Typically 1-2 tablets (8.6 mg sennosides/tablet) once daily at bedtime. Maximum of 4 tablets twice a day. | [12] |

| Pediatric Dosage (6-11 years) | ½ to 1 tablet (8.6 mg sennosides/tablet) at bedtime. Maximum 1 tablet twice a day. | [12] |

| Response Rate (vs. Placebo) | In a 28-day trial, the response rate for overall improvement was 69.2% for senna vs. 11.7% for placebo. | [13] |

| Time to Effect | Bowel movement generally occurs within 6-12 hours of oral administration. | [5][12] |

Common Adverse Effects

| Adverse Effect | Description | Source(s) |

| Gastrointestinal | Abdominal pain, cramping, diarrhea, nausea. These are the most common side effects. | [10] |

| Urine Discoloration | Harmless reddish-brown discoloration of urine may occur. | [10][12] |

| Electrolyte Imbalance | Long-term use can lead to electrolyte disturbances, particularly hypokalemia. | [1][12] |

| Dependence | Chronic use may lead to poor bowel function and laxative dependence. Not recommended for long-term use. | [1] |

Experimental Protocols

The laxative properties of sennosides and their metabolites are evaluated using established in vitro and in vivo models.

In Vitro Metabolism by Gut Microbiota

Objective: To confirm the conversion of sennosides to rheinanthrone by intestinal bacteria and to identify the bacterial species involved.

Methodology:

-

Culture Preparation: Fecal samples from healthy human donors or specific bacterial strains (e.g., Peptostreptococcus intermedius) are cultured in an anaerobic chamber (N₂ > 97%) at 37°C. A suitable anaerobic broth, such as thioglycollate medium, is used.

-

Incubation: A solution of sennoside A (e.g., 100 µM) is added to the bacterial culture. A control group without bacteria is also prepared.

-

Sample Collection: Aliquots are collected at various time points (e.g., 0, 12, 24 hours). The reaction is quenched, and the sample is prepared for analysis, for example, by acidification with acetic acid followed by extraction with ethyl acetate.

-

Quantification: The concentrations of sennosides and their metabolites (sennidins, rheinanthrone) are quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas-Liquid Chromatography (GLC).

In Vivo Loperamide-Induced Constipation Model

Objective: To evaluate the laxative efficacy of a test compound in a rodent model of constipation.

Methodology:

-

Animal Model: Male Sprague-Dawley or Wistar rats (180-220g) are used. Animals are acclimatized and fasted for 12-24 hours before the experiment, with free access to water.[4][7]

-

Induction of Constipation: Constipation is induced by oral or subcutaneous administration of loperamide hydrochloride (e.g., 1.5 - 10 mg/kg). This is typically done once or twice daily for 3 to 7 days.[1][3][7]

-

Treatment Groups: Animals are divided into groups:

-

Normal Control (saline only)

-

Model Control (loperamide + vehicle)

-

Positive Control (loperamide + standard laxative like bisacodyl)

-

Test Groups (loperamide + various doses of sennosides)

-

-

Drug Administration: Test compounds are administered orally (by gavage) one hour after loperamide administration.

-

Outcome Measures:

-

Fecal Parameters: Over a 24-hour period, the total number of fecal pellets, total weight, and water content (wet weight - dry weight) are measured.[1][7]

-

Gastrointestinal Transit Time: A charcoal meal (e.g., 10% charcoal in 5% gum acacia) is administered orally. After a set time (e.g., 30 minutes), animals are euthanized, and the distance traveled by the charcoal meal through the small intestine is measured as a percentage of the total intestinal length.[4][7]

-

Histological Analysis: Colon tissue may be examined for changes in mucosal thickness and the number of goblet cells.[1]

-

Conclusion